BenchChemオンラインストアへようこそ!

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug-likeness Membrane permeability

Procure 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1368765-89-2) as a differentiated fragment-like scaffold (MW 182.22, XLogP3 0.6) for fragment-based drug discovery. Its specific isobutyl substitution pattern confers intermediate lipophilicity—distinct from overly polar unsubstituted analogs (XLogP3 -1.1) or lipophilic N1-aryl derivatives (XLogP3 3.0)—crucial for balanced permeability and solubility. Class-level inference predicts weak CYP3A4 inhibition, making it a low-liability baseline for CYP risk profiling. Critically, its sec-butyl constitutional isomer (CAS 1796853-39-8) shares identical bulk properties but differs in branching topology, forming an ideal matched pair for metabolic stability and target engagement studies. Ensure researchers procure both isomers for controlled comparative SAR analysis. Available as research-grade screening compound (≥90% purity).

Molecular Formula C8H14N4O
Molecular Weight 182.227
CAS No. 1368765-89-2
Cat. No. B2649683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide
CAS1368765-89-2
Molecular FormulaC8H14N4O
Molecular Weight182.227
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CN(N=N1)C
InChIInChI=1S/C8H14N4O/c1-6(2)4-9-8(13)7-5-12(3)11-10-7/h5-6H,4H2,1-3H3,(H,9,13)
InChIKeyNEARJMYJMIMARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1368765-89-2): Physicochemical Identity and Class Context for Procurement Decisions


1-Methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1368765-89-2) is a synthetic small-molecule triazole-4-carboxamide with molecular formula C₈H₁₄N₄O and molecular weight 182.22 g/mol [1]. The compound features a 1-methyl-1H-1,2,3-triazole core linked via a carboxamide bridge to an isobutyl (2-methylpropyl) side chain. Its computed physicochemical profile—XLogP3 of 0.6, topological polar surface area (TPSA) of 59.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [2]—places it within favorable drug-like chemical space (Lipinski rule-of-five compliant). The compound is commercially available as a research-grade screening compound from suppliers such as Life Chemicals (catalog F6511-9248) with purity specifications of ≥90% [3]. As a member of the 1,2,3-triazole-4-carboxamide class, it shares the scaffold's recognized versatility in medicinal chemistry, yet its specific substitution pattern—a small N¹-methyl group combined with an N⁴-isobutyl carboxamide—distinguishes it from both simpler unsubstituted analogs and bulkier N¹-aryl derivatives that dominate published structure-activity relationship (SAR) studies.

Why Generic Substitution of 1-Methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1368765-89-2) Is Not Advisable Without Comparative Data


Within the 1,2,3-triazole-4-carboxamide chemotype, even seemingly conservative structural modifications produce large shifts in physicochemical and biological properties that render simple interchange scientifically unsound. The isobutyl amide side chain of the target compound confers a computed XLogP3 of 0.6 and TPSA of 59.8 Ų [1], whereas the N¹-aryl analog 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207049-67-9) shifts XLogP3 to 3.0 and increases molecular weight from 182 to 272 g/mol [2]. Conversely, the parent compound lacking the isobutyl group (CAS 39039-49-1) has an XLogP3 of –1.1 and TPSA of 73.8 Ų [3]. Such differences directly impact membrane permeability, solubility, and target-binding potential, meaning that SAR data generated on one analog cannot be assumed to transfer to another. Furthermore, even the constitutional isomer N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1796853-39-8), which shares the identical molecular formula and computed bulk properties, may exhibit divergent steric interactions and metabolic stability due to the sec-butyl versus isobutyl branching topology [4]. The quantitative evidence below details the specific dimensions along which the target compound is differentiated from its closest analogs.

Quantitative Differentiation Evidence for 1-Methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1368765-89-2) Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: Isobutyl Analog Occupies an Intermediate Lipophilicity Window Versus N¹-Aryl and Parent Compounds

The target compound exhibits a computed XLogP3 of 0.6, positioning it between the highly lipophilic N¹-(3,4-dimethylphenyl) analog (XLogP3 = 3.0) and the hydrophilic parent compound lacking the isobutyl side chain (XLogP3 = –1.1) [1]. This intermediate lipophilicity is within the optimal range (0–3) associated with favorable oral absorption and CNS penetration potential while avoiding the excessive logP values (>5) that correlate with poor solubility, high metabolic clearance, and promiscuous off-target binding [2]. The >2.4 log unit difference from the aryl analog represents a ~250-fold difference in octanol-water partition coefficient, directly impacting solubility and protein-binding profiles.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Fragment-Like Character: Target Compound Is a Low-MW Scaffold Compared to N¹-Aryl Derivatives

With a molecular weight of 182.22 g/mol, the target compound is substantially smaller than the N¹-(3,4-dimethylphenyl) analog (272.35 g/mol) [1] and the N-(2-chlorobenzyl) analog (250.69 g/mol) . It falls within the fragment-like space (MW < 250) as defined by the 'rule of three' for fragment-based drug discovery, whereas the aryl-substituted comparators enter lead-like or drug-like space. This 90 g/mol difference corresponds to the addition of the dimethylphenyl ring system, which adds significant hydrophobic bulk and may alter binding mode and selectivity.

Fragment-based drug discovery Lead-likeness Molecular weight

Constitutional Isomerism: Isobutyl Versus Sec-Butyl Branching Topology May Differentiate Steric and Metabolic Profiles

The target compound (isobutyl amide) and its constitutional isomer N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (sec-butyl amide, CAS 1796853-39-8) share identical molecular formula (C₈H₁₄N₄O), molecular weight (182.22 g/mol), and all computed bulk properties including XLogP3 (0.6) and TPSA (59.8 Ų) [1]. However, the isobutyl substituent attaches via a primary carbon (CH₂), whereas the sec-butyl attaches via a secondary chiral carbon (CH), creating a stereocenter. This branching difference is known in medicinal chemistry to affect cytochrome P450 metabolism rates—secondary amides with α-branching (sec-butyl) are often more resistant to hydrolytic metabolism than primary-linked amides [2]. Additionally, the isobutyl group presents a different steric footprint that may alter binding pocket complementarity in enzyme or receptor targets.

Constitutional isomerism Steric effects Metabolic stability

CYP3A4 Inhibition Liability: Class-Level Evidence Suggests Lower Inhibition Risk for Low-Lipophilicity Triazole Carboxamides

The N¹-aryl analog 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207049-67-9) has been tested for CYP3A4 inhibition in human liver microsomes, yielding an IC₅₀ of 50 µM [1]. This moderate inhibition is consistent with the compound's higher lipophilicity (XLogP3 = 3.0). In general, CYP3A4 inhibition potency correlates positively with lipophilicity within a chemical series [2]. The target compound, with XLogP3 of 0.6, is predicted to have substantially weaker CYP3A4 inhibition, potentially >5-fold higher IC₅₀ based on the ~2.4 log unit lipophilicity difference. This inference is class-level and has not been directly measured; experimental confirmation is required.

CYP450 inhibition Drug-drug interaction Lipophilicity

Topological Polar Surface Area Advantage: Target Compound Has Lower TPSA Than the Parent Scaffold, Enhancing Predicted Membrane Permeability

The target compound has a computed TPSA of 59.8 Ų, which is 14.0 Ų lower than the parent compound 1-methyl-1H-1,2,3-triazole-4-carboxamide (TPSA = 73.8 Ų) [1]. This reduction is attributable to the replacement of the primary amide –NH₂ with the secondary amide –NHCH₂CH(CH₃)₂, which removes one hydrogen bond donor from the amide group and adds hydrophobic alkyl character. In drug design, TPSA values below 60 Ų are associated with good oral absorption, while values below 90 Ų generally correlate with blood-brain barrier penetration [2]. The target compound's TPSA of 59.8 Ų places it near the optimal threshold for both oral and CNS bioavailability, whereas the parent compound's TPSA of 73.8 Ų suggests moderately lower passive membrane permeability.

TPSA Membrane permeability Oral bioavailability

Commercial Availability and Purity: Documented Supplier Specifications Enable Reproducible Procurement

The target compound is available from Life Chemicals under catalog number F6511-9248 with a stated purity of ≥90% [1]. Pricing at the 50 mg scale is approximately $240, with smaller quantities available (1 mg at $81, 5 mg at $103.50) [1]. In contrast, the closest constitutional isomer N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is listed under catalog F6511-9247 by the same supplier, enabling direct head-to-head procurement. The N¹-(3,4-dimethylphenyl) analog is available from multiple suppliers but with variable purity specifications . The documented purity, pricing tier, and availability in pre-weighed quantities (1 mg to 75 mg) facilitate reproducible experimental design and cost-effective screening.

Commercial availability Purity Reproducibility

Recommended Application Scenarios for 1-Methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1368765-89-2) Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring Intermediate Lipophilicity Scaffolds

The target compound's molecular weight of 182.22 g/mol and XLogP3 of 0.6 position it within fragment-like chemical space (MW < 250, logP < 3), making it suitable for inclusion in fragment-based drug discovery (FBDD) screening libraries [1]. Its intermediate lipophilicity avoids the solubility and aggregation issues common with more lipophilic aryl-substituted triazole carboxamides (XLogP3 ≥3.0) while providing better passive permeability than the overly polar parent scaffold (XLogP3 –1.1, TPSA 73.8 Ų) [2]. The isobutyl side chain also provides a synthetic handle for further elaboration via the secondary amide nitrogen.

Isomeric Selectivity Studies: Isobutyl vs Sec-Butyl Pharmacokinetic Profiling

Because the target isobutyl isomer and its sec-butyl constitutional isomer (CAS 1796853-39-8) share identical computed properties but differ in branching topology and stereochemistry, they constitute an ideal matched pair for investigating the impact of alkyl branching on metabolic stability, plasma protein binding, and target engagement without confounding differences in lipophilicity or molecular weight [1]. Researchers can procure both isomers from the same supplier (Life Chemicals F6511-9248 and F6511-9247) for controlled head-to-head comparative studies [2].

CYP450 Liability Screening: Clean Negative Control for Triazole Carboxamide Series

Based on class-level inference from the measured CYP3A4 IC₅₀ of 50 µM for the N¹-aryl analog and the established correlation between lipophilicity and CYP inhibition, the target compound (XLogP3 0.6 vs 3.0) is predicted to exhibit substantially weaker CYP3A4 inhibition [1]. It may serve as a low-liability baseline comparator when profiling CYP inhibition risk across a triazole carboxamide series, enabling identification of structural features that drive CYP engagement. Experimental confirmation of this prediction is a prerequisite before relying on it in decision-making.

Medicinal Chemistry Lead Optimization: Minimal Pharmacophore with Favorable TPSA

The target compound's TPSA of 59.8 Ų—14 Ų lower than the parent scaffold—combined with a single hydrogen bond donor and three acceptors, aligns with established oral drug-likeness criteria (Veber rules: rotatable bonds ≤10, TPSA ≤140 Ų) [1]. Its low molecular weight (182 g/mol) provides ample room for property-guided optimization: subsequent substitutions can increase potency while monitoring that logP and MW do not exceed lead-like thresholds. This makes the compound an attractive starting point for hit-to-lead campaigns where maintaining favorable ADME properties is critical [2].

Quote Request

Request a Quote for 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.